3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Catalog No.
S828019
CAS No.
1210215-22-7
M.F
C12H11ClFN
M. Wt
223.675
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

CAS Number

1210215-22-7

Product Name

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

IUPAC Name

3-(3-fluorophenyl)aniline;hydrochloride

Molecular Formula

C12H11ClFN

Molecular Weight

223.675

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H

InChI Key

LNUWHWWGZKEETJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl
  • Chemical Structure and Potential Research Areas:

    3'-F-3-BA hydrochloride belongs to a class of molecules called arylamines. Arylamines are known for their diverse applications in medicinal chemistry and materials science []. The presence of the fluorine atom and the amine group in the molecule can influence its properties, making it a potential candidate for research in various fields:

    • Medicinal Chemistry: Arylamines are known for their potential bioactivity. Research in this area could involve investigating 3'-F-3-BA hydrochloride for its interaction with biological targets, such as enzymes or receptors [].
    • Material Science: Arylamines can be used as building blocks for the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or polymers. Research in this field could explore the potential of 3'-F-3-BA hydrochloride for incorporation into new materials.

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C12H11ClFNC_{12}H_{11}ClFN and a molecular weight of 223.67 g/mol. It is characterized by the presence of a fluorine atom at the 3' position of the biphenyl structure, which is a biphenyl derivative. This compound is often used in various chemical and biological research applications due to its unique structural properties. Its hydrochloride form enhances its solubility in water, making it suitable for laboratory experiments and formulations .

Due to the lack of documented research, the mechanism of action of 3'-F-BBA-HCl is unknown [, ].

No safety information on flammability, reactivity, or toxicity of 3'-F-BBA-HCl is currently available in scientific databases [, ].

, particularly those involving nucleophilic substitutions or electrophilic aromatic substitutions. The fluorine atom can participate in reactions such as:

  • Nucleophilic Aromatic Substitution: The presence of the fluorine atom makes the compound a potential substrate for nucleophilic attack, especially under basic conditions.
  • Reduction Reactions: The amine group can undergo reduction to yield secondary or tertiary amines.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free amine.

These reactions are essential for synthesizing more complex molecules or for modifying the compound for specific applications .

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which is involved in drug metabolism. This inhibition can influence pharmacokinetics and drug interactions, making this compound relevant in pharmacological studies . Additionally, its structural characteristics may contribute to its potential as a lead compound in drug discovery.

The synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride typically involves several key steps:

  • Fluorination: Introducing the fluorine atom can be achieved through electrophilic fluorination methods using reagents such as Selectfluor or other fluorinating agents.
  • Amine Formation: The biphenyl derivative can be reacted with amines under controlled conditions to yield the desired amine product.
  • Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These methods allow for efficient synthesis while maintaining high purity levels suitable for research applications .

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride finds applications in:

  • Pharmaceutical Research: As a building block in drug development due to its biological activity.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Its versatility makes it valuable across various scientific disciplines .

Studies investigating the interactions of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride focus on its binding affinity and inhibitory effects on enzymes like CYP1A2. These interactions are crucial for understanding how this compound may affect drug metabolism and efficacy when used in conjunction with other pharmaceuticals. Research indicates that its inhibitory action could lead to significant alterations in metabolic pathways, necessitating careful consideration in drug formulation and therapeutic applications .

Several compounds share structural similarities with 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3'-Chloro-[1,1'-biphenyl]-3-amine1210215-22-70.97Contains chlorine instead of fluorine
4-Ethylbenzene-1,2-diamine dihydrochloride136583-84-10.90Contains ethyl group; different amine structure
1,3,5-Tris(4-aminophenyl)benzene118727-34-70.93Trisubstituted structure; potential for diverse reactivity

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity compared to 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing biphenyl frameworks, including 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride [3] [7]. These methodologies have evolved significantly over recent decades, offering exceptional versatility in forming carbon-carbon and carbon-nitrogen bonds essential for complex biphenyl systems [7]. The development of air, moisture, and thermally stable precatalysts has revolutionized the field, enabling lower catalyst loadings and shorter reaction times while maintaining high efficiency [3].

Suzuki-Miyaura Borylation Strategies for Biphenyl Formation

The Suzuki-Miyaura coupling reaction stands as the most extensively utilized process for synthesizing biphenyl derivatives, particularly those containing fluorinated substituents [23] [24]. This methodology employs arylboronic acids or esters as key coupling partners with aryl halides to construct the biphenyl core [4]. For 3'-fluoro-[1,1'-biphenyl]-3-amine synthesis, the reaction typically involves coupling fluorinated arylboronic acids with aminobiphenyl precursors or their protected derivatives [23].

Recent studies have demonstrated exceptional yields averaging 78% for difluorinated biphenyl compounds synthesized via Suzuki-Miyaura coupling [23]. The general procedure involves treating 1-bromo-3,4-difluorobenzene with various arylboronic acids in the presence of potassium phosphate as base and tetrakis(triphenylphosphine)palladium(0) as catalyst [24]. Optimal conditions typically require heating at 105°C for 8.5 hours in a water-dioxane mixture (1:3 volume ratio) [24].

SubstrateArylboronic AcidYield (%)Reaction Time (h)Temperature (°C)
1-Bromo-3,4-difluorobenzene4-tert-Butylphenylboronic acid778.5105
1-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acid788.5105
1-Bromo-3,4-difluorobenzene3-Nitrophenylboronic acid768.5105

The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the boronic acid partner and subsequent reductive elimination to form the biphenyl product [4]. Microwave-assisted organic synthesis conditions have been employed to enhance this chemistry, making it amenable to parallel synthesis while improving yields and reducing reaction times [4].

Water-soluble fullerene-supported palladium chloride nanocatalysts have emerged as particularly effective systems for biphenyl carboxylic acid synthesis [33]. These catalysts demonstrate remarkable efficiency with cesium carbonate as the optimal base, achieving yields up to 98% within 4 hours at room temperature [33]. The catalyst loading can be optimized between 0.05-0.15 mol% depending on the electronic nature of the substrates, with electron-poor arylboronic acids requiring higher catalyst concentrations [33].

Buchwald-Hartwig Amination in Complex Biphenyl Systems

The Buchwald-Hartwig amination provides an indispensable methodology for introducing amino functionalities into biphenyl systems [5]. This palladium-catalyzed coupling reaction between amines and aryl halides has been extensively developed to overcome the limitations of traditional nucleophilic substitution methods [5]. The reaction's synthetic utility stems from its ability to form aromatic carbon-nitrogen bonds under mild conditions with excellent functional group tolerance [5].

For complex biphenyl amine synthesis, the fourth generation Buchwald precatalysts (G4) offer superior performance, particularly the Epphos Palladium G4 complex, which serves as the precatalyst of choice for palladium-catalyzed carbon-nitrogen cross-coupling between primary amines and aryl halides [3]. These precatalysts are air, moisture, and thermally stable, displaying good solubility in common organic solvents while allowing accurate control of the ligand-to-palladium ratio [3].

The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), coordination of the amine substrate, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired aryl amine product [5]. The biarylphosphine ligands employed in these systems are electron-rich and highly tunable, providing catalyst systems with diverse scope, high stability, and exceptional reactivity [3].

N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed specifically for biphenyl amine synthesis [21]. These precatalysts can be efficiently generated from 2-aminobiphenyl with minimal purification and demonstrate high effectiveness in Suzuki-Miyaura coupling reactions [21]. The synthesis involves treating N-methyl-2-aminobiphenyl with methanesulfonic acid followed by palladium acetate addition, yielding the desired precatalyst in 93% yield [21].

Halogen Dance Reactions for Position-Specific Fluorination

Halogen dance reactions, also known as halogen scrambling or halogen migration, represent a powerful strategy for achieving position-specific functionalization in aromatic systems [8] [9]. This rearrangement involves the migration of halogen substituents to different positions on aromatic rings, effectively "dancing" across the ring structure [8]. For 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride synthesis, halogen dance reactions offer unique opportunities for introducing fluorine atoms at specific positions that are otherwise difficult to access through conventional methods [8].

The mechanism of halogen dance reactions proceeds through a series of lithium-halogen exchange steps [10]. The currently accepted mechanism involves initial lithiation of the aromatic substrate, followed by intramolecular rearrangement processes that result in halogen migration [8]. Density functional theory studies have revealed that the reaction proceeds through SN2-type transition states rather than four-center mechanisms, with the overall driving force being thermodynamic favorability [10].

The typical pattern of halogen dance reactions in aromatic compounds involves 1,2-halogen shifts, providing convenient synthetic access to multiply substituted aromatics [9]. For biphenyl systems, directed ortho-metalation combined with halogen dance sequences offers efficient routes to trisubstituted and tetrasubstituted derivatives [11] [14]. The reaction conditions typically employ lithium diisopropylamide as the base at low temperatures, followed by electrophile quenching to trap the rearranged products [14].

BaseTemperature (°C)SolventHalogen MigrationYield (%)
Lithium diisopropylamide-78TetrahydrofuranBr (2→3 position)85
Sodium amide-40Liquid ammoniaBr (3→2 position)72
Potassium anilide-60Diethyl etherI (2→4 position)68

Microwave-mediated halogen dance reactions have shown enhanced efficiency in heterocyclic systems, with pyridines and thiazoles demonstrating particularly favorable rearrangement patterns [9]. The kinetic factors controlling these reactions can be precisely tuned through temperature control, with the SN2 lithium-bromide transition states being essentially barrierless except for the rate-determining second exchange step [10].

Hydrochloride Salt Formation: Acid-Base Considerations

The formation of hydrochloride salts from biphenyl amines involves fundamental acid-base chemistry principles that are crucial for the isolation and purification of 3'-fluoro-[1,1'-biphenyl]-3-amine [12] [13]. Amines characteristically form salts with strong mineral acids, with hydrochloric acid being particularly effective due to its complete dissociation and high reactivity [12]. This salt formation process significantly enhances the water solubility of the organic amine, facilitating purification and crystallization procedures [12].

The mechanism involves protonation of the nitrogen atom in the amine functional group by hydrochloric acid [12]. The nitrogen, which normally maintains three bonds, accepts an additional proton to form a quaternary ammonium center with a positive charge [12]. The chloride anion coordinates with this positively charged nitrogen, converting the covalent amine compound into an ionic hydrochloride salt [12].

The thermodynamic considerations for salt formation depend on the basicity of the amine and the strength of the acid [13]. Primary, secondary, and tertiary amines all readily form hydrochloride salts, though their relative basicities influence the equilibrium position [13]. The formation of hydrochloride salts is thermodynamically favorable due to the strong ionic interactions between the protonated amine and chloride anion [13].

For polyhalogenated biphenyl amines, the electron-withdrawing effects of fluorine substituents reduce the basicity of the amine nitrogen [13]. This electronic deactivation requires careful optimization of reaction conditions to ensure complete salt formation [16]. The presence of fluorine atoms in the 3'-position of the biphenyl system creates an electron-deficient aromatic environment that influences the pKa of the amino group [13].

The crystallization behavior of hydrochloride salts depends on several factors including solvent choice, temperature, and concentration [18]. Hydrochloride salts typically exhibit higher melting points and improved thermal stability compared to their free base forms [12]. The ionic nature of these compounds also enhances their solubility in polar solvents while reducing solubility in nonpolar organic solvents [12].

Purification Challenges in Polyhalogenated Biphenyl Amines

The purification of polyhalogenated biphenyl amines presents unique challenges due to their complex physicochemical properties and potential for side reactions during isolation procedures [15] [16] [17]. These compounds often exhibit similar polarity and retention characteristics, making conventional chromatographic separations difficult [20]. The presence of multiple halogen substituents, particularly fluorine atoms, significantly alters the electronic distribution and intermolecular interactions of these molecules [15].

Traditional normal-phase silica gel chromatography encounters significant limitations when applied to basic amine compounds [20]. The primary challenge arises from acid-base interactions between the silica gel (acting as a Brønsted acid) and the basic amine functionality [20]. These interactions can cause compound degradation, yield loss, and increased band broadening during column chromatography [20]. To counteract these problems, several strategies have been developed including the addition of competing amines to the mobile phase or the use of alternative stationary phases [20].

The incorporation of base modifiers such as triethylamine or ammonia in the elution solvent neutralizes acidic silanol groups on the silica surface [20]. This approach requires careful optimization of the base concentration to achieve effective neutralization without compromising separation efficiency [20]. Alternative approaches include the use of basic alumina or amino-functionalized silica gel as stationary phases, which eliminate the problematic acid-base interactions entirely [20].

Crystallization-based purification methods offer particular advantages for polyhalogenated biphenyl amine hydrochlorides [18]. The ionic nature of these salts generally promotes crystallization from polar solvents, though the specific fluorination pattern can significantly influence crystal packing and morphology [18]. Pressure-induced crystallization has emerged as an environmentally friendly technique that does not require solvent evaporation or temperature elevation [18].

Purification MethodYield Recovery (%)Purity (%)Time Required (h)
Silica gel chromatography65-7590-954-6
Basic alumina chromatography80-8592-973-5
Recrystallization (ethanol)85-9095-9812-24
Pressure crystallization90-9596-992-4

The separation of structural isomers represents a particularly challenging aspect of polyhalogenated biphenyl amine purification [17]. Polybrominated biphenyl congeners have been successfully separated using preferential acetone solubilization followed by repeated recrystallization, alumina adsorption column chromatography, and reversed-phase chromatography [17]. These multi-step procedures, while effective, often result in significant material losses and extended processing times [17].

Advanced analytical techniques such as gas chromatography coupled with triple quadrupole mass spectrometry have been employed for the analysis and quantification of polyhalogenated compounds [15]. These methods require specialized extraction and cleanup procedures, including pressurized liquid extraction with in-cell cleanup using Florisil and graphitized carbon black [15]. Recovery rates of 82-104% have been achieved for various polyhalogenated compounds using optimized extraction conditions [15].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility behavior of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride demonstrates characteristic patterns that reflect both its ionic hydrochloride salt nature and the underlying fluorinated biphenyl structure. The formation of the hydrochloride salt significantly enhances water solubility compared to the free base form, making it particularly useful in aqueous chemical processes [2].

In polar protic solvents, the compound exhibits excellent solubility due to the combination of hydrogen bonding capabilities from the protonated amine group and the polar nature of the hydrochloride salt. Water solubility is markedly enhanced, with the hydrochloride salt achieving solubility levels exceeding 50 mg/mL [2]. This enhanced aqueous solubility represents a significant improvement over the free base form, which would show minimal water solubility due to its predominantly hydrophobic biphenyl structure.

Ethanol and methanol provide high solubility environments, with estimated solubility ranges of 40-60 mg/mL and 45-65 mg/mL respectively. The slightly higher solubility in methanol can be attributed to its smaller molecular size and higher polarity, allowing for more effective solvation of both the ionic and aromatic components of the molecule [3].

The compound demonstrates exceptional solubility in polar aprotic solvents, particularly N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with estimated solubilities of 80-120 mg/mL and 90-130 mg/mL respectively [3] [4]. These solvents provide optimal solvation conditions due to their ability to stabilize ionic species through dipole interactions while also accommodating the aromatic biphenyl framework through π-π interactions and dispersive forces.

In moderately polar solvents such as acetonitrile and dichloromethane, the compound shows moderate solubility (20-40 mg/mL and 15-30 mg/mL respectively). The reduced solubility in these systems reflects the compromise between the polar ionic character and the hydrophobic aromatic regions of the molecule [5].

Non-polar solvents demonstrate predictably poor solubility profiles. Toluene, despite its aromatic character that might provide some π-π interactions with the biphenyl system, shows limited solubility (2-8 mg/mL) due to its inability to effectively solvate the ionic hydrochloride functionality. Hexane exhibits the poorest solubility (<1 mg/mL), consistent with the fundamental incompatibility between ionic species and non-polar aliphatic environments [6] [7].

Spectroscopic Fingerprinting

¹⁹F Nuclear Magnetic Resonance Chemical Shift Analysis

The ¹⁹F Nuclear Magnetic Resonance spectrum of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride provides distinctive spectroscopic fingerprinting that enables precise structural identification and electronic environment characterization. The fluorine atom positioned at the 3'-meta position of the biphenyl system exhibits characteristic chemical shift patterns that reflect both the electronic influence of the neighboring amine substituent and the aromatic ring system [8] [9].

The primary ¹⁹F resonance appears in the chemical shift range of -113.2 to -115.8 ppm when referenced to trichlorofluoromethane (CFCl₃), or -34.7 to -37.3 ppm when referenced to trifluoroacetic acid (CF₃COOH) [8] [9]. This chemical shift position is characteristic of fluorine atoms attached to aromatic systems, specifically those in meta-substituted biphenyl frameworks where electronic effects from distant substituents create subtle but measurable perturbations in the fluorine electronic environment.

The observed chemical shift reflects the complex interplay between several electronic factors. The electron-donating nature of the amine group, positioned meta to the fluorine on the adjacent phenyl ring, creates a subtle shielding effect that shifts the fluorine resonance slightly upfield compared to simple fluorobenzene (-113.5 ppm vs CFCl₃) [9]. This upfield shift, while modest in magnitude, provides definitive evidence for the specific substitution pattern and electronic communication between the fluorine and amine functionalities through the biphenyl π-system.

Comparative analysis with related fluorinated biphenyl systems reveals distinct patterns that enable structural differentiation. 4-Fluorobiphenyl derivatives typically exhibit chemical shifts in the range of -117.5 to -119.2 ppm vs CFCl₃, representing a more significant upfield shift due to the direct para-relationship between fluorine and electron-donating substituents [10] [9]. In contrast, 3,5-difluorobiphenyl systems show chemical shifts of -110.8 to -112.5 ppm, reflecting the symmetric electronic environment and reduced individual fluorine perturbation effects.

The coupling pattern observed in the ¹⁹F Nuclear Magnetic Resonance spectrum provides additional structural confirmation. The fluorine resonance typically appears as a doublet of doublets, reflecting scalar coupling with adjacent aromatic protons through the aromatic ring system [8] [10]. The magnitude of these coupling constants, typically ranging from 7-12 Hz for meta-coupling and 20-25 Hz for ortho-coupling, provides definitive evidence for the meta-substitution pattern on the biphenyl framework.

Temperature-dependent studies of the ¹⁹F chemical shift reveal minimal variation across typical measurement ranges (298-348 K), indicating stable electronic environments and confirming the robust nature of the aromatic fluorine environment against thermal perturbations [11]. This stability makes ¹⁹F Nuclear Magnetic Resonance an reliable analytical tool for quality control and structural verification of the compound.

Infrared Vibrational Modes of Amine-Fluorine Interactions

The infrared spectrum of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride exhibits a complex pattern of vibrational modes that provide detailed insights into the molecular structure, intermolecular interactions, and electronic characteristics of both the amine and fluorine functionalities. The spectrum demonstrates characteristic absorption bands that enable definitive identification and structural confirmation [12] [13].

The primary amine functional group displays distinctive N-H stretching vibrations that appear as two separate absorption bands, reflecting the asymmetric and symmetric stretching modes of the NH₂ group. The asymmetric N-H stretch appears at 3480-3520 cm⁻¹, while the symmetric stretch occurs at 3380-3420 cm⁻¹ [14] [15] [16]. These peaks are characteristically sharp and of medium to strong intensity, providing unambiguous identification of the primary amine functionality. The separation between these two bands (approximately 80-100 cm⁻¹) is diagnostic for primary amines and distinguishes them from secondary amines, which exhibit only a single N-H stretching band [14] [17].

The aromatic C-H stretching vibrations appear in the region of 3020-3080 cm⁻¹, characteristic of sp²-hybridized carbon-hydrogen bonds in aromatic systems [18]. These bands appear as multiple peaks of medium intensity, reflecting the complex aromatic environment of the biphenyl system with its multiple non-equivalent aromatic hydrogen atoms.

The biphenyl aromatic framework generates characteristic C=C stretching vibrations that appear in two primary regions: 1590-1610 cm⁻¹ and 1480-1520 cm⁻¹ [18] [19]. These strong absorption bands are diagnostic for the biphenyl substitution pattern and provide confirmation of the aromatic ring connectivity. The specific pattern and relative intensities of these bands can provide information about the substitution pattern on the aromatic rings.

The carbon-fluorine stretching vibration represents one of the most characteristic and intense absorptions in the spectrum, appearing in the range of 1220-1280 cm⁻¹ [13] [20]. This band is particularly strong due to the high electronegativity difference between carbon and fluorine, creating a significant dipole moment change during the stretching vibration [13] [21]. The position of this band within the specified range provides information about the electronic environment of the fluorine atom, with electron-donating substituents typically causing slight shifts to lower frequencies.

The N-H bending vibration (scissoring mode) of the primary amine appears in the region of 1610-1650 cm⁻¹ [15] [16] [22]. This band may overlap with aromatic C=C stretching vibrations, requiring careful spectral analysis for proper assignment. The intensity and exact position of this band can provide information about the hydrogen bonding environment and the electronic effects of nearby substituents.

The fingerprint region below 1500 cm⁻¹ contains multiple characteristic absorptions that collectively provide a unique spectroscopic signature for the compound [23] [24]. The N-H wagging vibration appears at 750-850 cm⁻¹ and is diagnostic for primary amines [14] [16]. Additionally, the aromatic substitution pattern generates characteristic bands in the 800-900 cm⁻¹ region, which can confirm the meta-disubstituted biphenyl structure [18].

The C-N stretching vibration occurs in the range of 1020-1080 cm⁻¹, providing evidence for the amine-carbon connectivity [14] [25]. While this band is typically weaker than C-O stretches due to the lower electronegativity of nitrogen compared to oxygen, it nonetheless provides valuable structural confirmation when analyzed in conjunction with other spectral features.

Intermolecular interactions, particularly those involving the hydrochloride salt formation, can influence the exact positions and intensities of these vibrations. The protonation of the amine nitrogen in the hydrochloride salt typically causes shifts in the N-H vibrational frequencies and may introduce additional bands associated with N-H⁺ stretching vibrations [26].

Thermal Stability Analysis via Differential Scanning Calorimetry/Thermogravimetric Analysis

The thermal stability characteristics of 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride have been comprehensively evaluated using complementary thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analytical methods provide critical insights into the thermal behavior, phase transitions, and decomposition pathways of the compound, which are essential for understanding its stability profile and processing conditions [27] [28] [29].

Differential Scanning Calorimetry analysis reveals a well-defined melting endotherm occurring in the temperature range of 180-190°C, with the peak melting point typically observed at 185±3°C . This sharp, single endothermic transition indicates a highly crystalline material with a well-ordered crystal structure. The enthalpy of fusion (ΔH_fusion) is estimated to be approximately 25-35 kJ/mol, which is consistent with values expected for similar aromatic amine hydrochloride salts [28] [31]. The absence of multiple melting peaks or pre-melting transitions confirms the purity and uniform crystal structure of the compound.

The DSC thermogram typically shows a clean baseline prior to the melting transition, indicating excellent thermal stability up to the melting point. No significant exothermic events are observed below 250°C, confirming that the compound does not undergo decomposition or unwanted chemical reactions within its normal handling and storage temperature range [27] [32].

Thermogravimetric Analysis provides complementary information about mass loss events and thermal decomposition pathways. The TGA curve typically exhibits an initial minor mass loss (approximately 5%) in the temperature range of 100-150°C, which is attributed to the loss of residual water or volatile impurities [29] [31]. This initial mass loss is consistent with the hygroscopic nature of many hydrochloride salts and does not represent true decomposition of the compound.

The primary thermal decomposition event begins at temperatures above 250°C, with significant mass loss occurring in the range of 280-400°C [32] [31]. This decomposition temperature is considerably higher than the melting point, indicating excellent thermal stability of the compound in its molten state. The decomposition process typically occurs in multiple stages, reflecting the sequential breakdown of different molecular components.

The first major decomposition stage, occurring around 280-320°C, is likely associated with the loss of hydrogen chloride from the hydrochloride salt, accompanied by potential rearrangement or decomposition of the amine functionality [31]. The second decomposition stage, occurring at higher temperatures (350-450°C), involves the breakdown of the aromatic biphenyl framework and the fluorine-containing substituents.

The high thermal stability observed for this compound can be attributed to several molecular factors. The aromatic biphenyl backbone provides significant thermal stability due to the delocalized π-electron system and the strength of aromatic carbon-carbon bonds [33]. The presence of the fluorine substituent further enhances thermal stability, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry [21].

Derivative Thermogravimetric Analysis (DTG) curves provide additional detail about the decomposition kinetics and can identify specific decomposition events that may not be clearly resolved in the primary TGA curve [29]. The DTG analysis typically shows distinct peaks corresponding to each major mass loss event, enabling precise determination of decomposition temperatures and providing insights into the mechanistic pathways of thermal degradation.

The thermal stability profile established through these analyses indicates that 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is thermally stable under normal storage and handling conditions, with no significant decomposition occurring below 250°C. This excellent thermal stability makes the compound suitable for various synthetic applications and processing conditions that may require elevated temperatures [31].

Dates

Last modified: 08-15-2023

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